molecular formula C11H8BrNO3 B1414362 Methyl 3-bromo-4-cyano-2-formylphenylacetate CAS No. 1804381-42-7

Methyl 3-bromo-4-cyano-2-formylphenylacetate

Cat. No.: B1414362
CAS No.: 1804381-42-7
M. Wt: 282.09 g/mol
InChI Key: LLSYJJUTZCBNBI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-2-formylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, formyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and formyl groups. The esterification process is then carried out to obtain the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyano-2-formylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the cyano group produces an amine.

Scientific Research Applications

Methyl 3-bromo-4-cyano-2-formylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-4-cyano-2-formylphenylacetate exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the formyl and ester groups can undergo various transformations. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-cyano-2-hydroxyphenylacetate
  • Methyl 3-bromo-4-cyano-2-methoxyphenylacetate
  • Methyl 3-bromo-4-cyano-2-aminophenylacetate

Uniqueness

Methyl 3-bromo-4-cyano-2-formylphenylacetate is unique due to the presence of the formyl group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

IUPAC Name

methyl 2-(3-bromo-4-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-7-2-3-8(5-13)11(12)9(7)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSYJJUTZCBNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-4-cyano-2-formylphenylacetate
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Methyl 3-bromo-4-cyano-2-formylphenylacetate
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Methyl 3-bromo-4-cyano-2-formylphenylacetate
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Methyl 3-bromo-4-cyano-2-formylphenylacetate

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